molecular formula C5H4BrIN2 B1383892 5-Amino-3-bromo-2-iodopyridine CAS No. 1805476-24-7

5-Amino-3-bromo-2-iodopyridine

Cat. No. B1383892
CAS RN: 1805476-24-7
M. Wt: 298.91 g/mol
InChI Key: GHLQACFNDBYELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Amino-3-bromo-2-iodopyridine” is a compound with the molecular formula C5H4BrIN2. It has a molecular weight of 298.91 g/mol . This compound is an important intermediate of pharmaceuticals and farm chemicals .


Synthesis Analysis

The synthesis of “5-Amino-3-bromo-2-iodopyridine” can be achieved starting from 2-Aminopyridine, involving Bromination with NBS and Iodination with Iodine . The side reaction in Bromination was effectively inhibited due to characterization of the major impurity in 2-amino-3,5-dibromopyridine .


Molecular Structure Analysis

The molecular structure of “5-Amino-3-bromo-2-iodopyridine” features an iodo substituent in position 2 of the pyridine ring . The crystal structure features rather weak intermolecular N—H⋯N hydrogen bonds linking the molecules into chains along the z axis of the crystal .


Chemical Reactions Analysis

The C-5 position of 2-aminopyridine is more electron-rich, thus C–X bond polarization is not sufficient to attain the usual S N Ar reaction . At the C-2 position, the compounds have an unprotected –NH 2 /–OH or bromo group, which makes C–N bond formation at the C-5 position very challenging .


Physical And Chemical Properties Analysis

The compound “5-Amino-3-bromo-2-iodopyridine” is a powder with a melting point of 112-113 °C . It has a molecular weight of 298.91 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .

Scientific Research Applications

Synthesis of Halogenated Pyridines

5-Amino-3-bromo-2-iodopyridine and its derivatives are recognized for their halogen-rich composition, making them valuable intermediates in medicinal chemistry. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine is highlighted for its significance in synthesizing pentasubstituted pyridines with functionalities desirable for further chemical manipulations (Wu et al., 2022). The halogen dance reactions are instrumental in producing such compounds, demonstrating the chemical versatility of these halogenated pyridines.

Formation of Functionalized Pyridines

The compound serves as a reactive intermediate in the formation of various functionalized pyridine derivatives. For instance, 5-bromopyridyl-2-magnesium chloride, synthesized via an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine, is utilized to react with a range of electrophiles, yielding valuable functionalized pyridine derivatives. This methodology extends to the synthesis of key intermediates for pharmaceuticals like Lonafarnib, showcasing the compound's utility in drug synthesis (Song et al., 2004).

Molecular Studies and Applications

Vibrational and Molecular Structure Analysis

Detailed studies on the vibrational frequencies and molecular structure of derivatives of 5-Amino-3-bromo-2-iodopyridine, such as 2-Amino-3-bromo-5-nitropyridine, provide insights into their electronic, vibrational, and thermodynamic properties. These studies, incorporating density functional theory and spectroscopic analysis, reveal the compound's potential in applications like non-linear optical materials due to its significant molecular properties (Abraham et al., 2017).

Biological Activity and Protein Interaction

The compound and its derivatives are explored for biological activities. For example, derivatives of 3-Amino-2-methylpyridine, a structurally similar compound, were identified as ligands of the BAZ2B bromodomain, highlighting the potential of these compounds in biological and pharmaceutical research. The binding modes and interactions with proteins were confirmed through crystallography, underlining the compound's relevance in biochemical studies (Marchand et al., 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-6-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLQACFNDBYELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-bromo-2-iodopyridine
Reactant of Route 2
Reactant of Route 2
5-Amino-3-bromo-2-iodopyridine
Reactant of Route 3
Reactant of Route 3
5-Amino-3-bromo-2-iodopyridine
Reactant of Route 4
Reactant of Route 4
5-Amino-3-bromo-2-iodopyridine
Reactant of Route 5
5-Amino-3-bromo-2-iodopyridine
Reactant of Route 6
Reactant of Route 6
5-Amino-3-bromo-2-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.